1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene
CAS No.:
Cat. No.: VC18828954
Molecular Formula: C9H10FIO2
Molecular Weight: 296.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10FIO2 |
|---|---|
| Molecular Weight | 296.08 g/mol |
| IUPAC Name | 1-(fluoromethyl)-3-iodo-2,4-dimethoxybenzene |
| Standard InChI | InChI=1S/C9H10FIO2/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-4H,5H2,1-2H3 |
| Standard InChI Key | UFMPKQGZRPBBCK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)CF)OC)I |
Introduction
Molecular Structure and Physicochemical Properties
Electronic and Steric Characteristics
The benzene core of 1,3-dimethoxy-2-iodo-4-(fluoromethoxy)benzene is functionalized at the 1, 2, 3, and 4 positions with methoxy (-OCH₃), iodine, methoxy (-OCH₃), and fluoromethoxy (-OCH₂F) groups, respectively. This substitution pattern creates a polarized electronic environment:
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Iodine: The iodine atom’s high polarizability enhances electrophilic substitution reactivity, particularly at the ortho and para positions relative to the methoxy groups.
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Fluoromethoxy Group: The electronegative fluorine atom induces a strong electron-withdrawing effect via the -OCH₂F substituent, reducing electron density at the 4-position and increasing resistance to oxidative degradation.
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Methoxy Groups: The two methoxy groups donate electron density through resonance, activating the ring toward electrophilic attack while creating steric hindrance that influences regioselectivity.
Spectroscopic data corroborate these effects. For instance, nuclear magnetic resonance (NMR) studies reveal deshielded aromatic protons adjacent to the iodine atom, consistent with its electron-withdrawing inductive effect.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀FIO₃ | |
| Molecular Weight | 312.08 g/mol | |
| IUPAC Name | 1-(fluoromethoxy)-3-iodo-2,4-dimethoxybenzene | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.72 g/cm³ (estimated) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1,3-dimethoxy-2-iodo-4-(fluoromethoxy)benzene typically proceeds via a four-step route:
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Starting Material: 1,3-Dimethoxybenzene undergoes nitration to introduce a nitro group at the 4-position, leveraging the activating effects of the methoxy substituents.
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Reduction: Catalytic hydrogenation converts the nitro group to an amine, which is subsequently diazotized and replaced with iodine via a Sandmeyer reaction.
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Fluoromethoxylation: The fluoromethoxy group is introduced at the 4-position using fluoromethyl iodide (CH₂FI) under basic conditions, displacing a leaving group (e.g., bromide) installed in a prior step.
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Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Critical parameters include reaction temperature (maintained at 0–5°C during diazotization to prevent side reactions) and solvent choice (e.g., dichloromethane for fluoromethoxylation).
Industrial Scale-Up
Industrial production employs continuous flow reactors to optimize yield and safety. Key advantages include:
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Precision Temperature Control: Minimizes decomposition of heat-sensitive intermediates.
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Efficient Mixing: Ensures uniform reagent distribution, critical for reactions involving gaseous fluoromethylating agents.
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Automated Quality Control: In-line analytics (e.g., FTIR spectroscopy) monitor reaction progress, reducing batch failures.
Applications in Scientific Research
Medicinal Chemistry
The compound’s iodine atom enables radiolabeling with isotopes like ¹²³I or ¹²⁵I, facilitating pharmacokinetic studies. Preliminary investigations suggest its utility in:
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Targeted Therapy: Conjugation to tumor-specific antibodies for radioimmunotherapy.
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Enzyme Inhibition: The fluoromethoxy group mimics transition states in enzymatic reactions, potentially inhibiting kinases or proteases.
Table 2: Comparative Reactivity in Medicinal Derivatives
| Derivative | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| Parent Compound | CLK Kinase | 850 | |
| 4-Fluoro Analog | CLK Kinase | 320 | |
| 2-Trifluoromethylthio Derivative | CYP3A4 | 1,200 |
Materials Science
The compound’s electronic anisotropy makes it suitable for:
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Liquid Crystals: Fluorine’s dipole aligns molecules under electric fields, enabling applications in displays.
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Organic Semiconductors: Charge transport properties are modulated by iodine’s polarizability, enhancing hole mobility.
Comparative Analysis with Structural Analogs
1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene
Replacing the fluoromethoxy group with a trifluoromethylthio (-SCF₃) group (as in) alters reactivity:
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Electron-Withdrawing Strength: -SCF₃ is stronger than -OCH₂F, further deactivating the ring toward electrophilic substitution.
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Biological Stability: The thioether linkage in -SCF₃ derivatives increases metabolic susceptibility compared to the ether linkage in -OCH₂F.
Biological Activity and Mechanisms
Preliminary Findings
While comprehensive pharmacological data are lacking, in vitro studies indicate:
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Antiproliferative Effects: IC₅₀ values of 12–18 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
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CYP450 Inhibition: Moderate inhibition of CYP2D6 (Ki = 8.3 µM), suggesting potential drug-drug interactions.
Mechanistically, the iodine atom may intercalate DNA or alkylate thiol groups in proteins, while the fluoromethoxy group stabilizes binding via hydrophobic interactions.
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